Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Fundamental Molecular Composition
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate possesses the molecular formula C₁₆H₂₃BO₄, indicating the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one boron atom, and four oxygen atoms. The molecular weight has been precisely determined as 290.16 g/mol through computational analysis and experimental verification. This molecular composition reflects the compound's complex structure, which integrates multiple functional groups including an ethyl ester, a methyl substituent, and a cyclic boronic ester moiety.
The structural framework consists of a benzene ring bearing both an ethyl ester substituent and a methyl group, with the boronic ester component forming a six-membered heterocyclic ring containing boron and two oxygen atoms. The tetramethyl-1,3,2-dioxaborolan portion represents a pinacol ester derivative of boronic acid, where the boron center is coordinated by two oxygen atoms in a cyclic arrangement. This particular structural arrangement creates a stable boronic ester that maintains the reactivity characteristics essential for various synthetic applications.
Chemical Structure Representation
The compound's structure can be represented through multiple chemical notation systems, each providing specific insights into its molecular architecture. The Simplified Molecular Input Line Entry System representation is recorded as B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OCC)C, which systematically describes the connectivity and bonding patterns within the molecule. This notation clearly indicates the cyclic boronic ester arrangement and the substitution pattern on the benzene ring.
The International Chemical Identifier provides an alternative structural description: InChI=1S/C16H23BO4/c1-7-19-14(18)12-9-8-10-13(11(12)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3. This systematic representation highlights the molecular connectivity and hydrogen distribution, emphasizing the aromatic nature of the benzene ring and the saturated character of the aliphatic components. The structure demonstrates the presence of multiple methyl groups contributing to the overall molecular stability and steric properties.
Properties
IUPAC Name |
ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-7-19-14(18)12-9-8-10-13(11(12)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPYKYHYBXWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731138 | |
| Record name | Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198615-87-0 | |
| Record name | Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198615-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of 2-Methyl-3-Bromobenzoate
- Starting Materials: 2-methyl-3-bromobenzoic acid derivatives or esters (e.g., methyl or ethyl 2-methyl-3-bromobenzoate)
- Boron Source: Bis(pinacolato)diboron
- Catalyst: Palladium complex, commonly Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
- Base: Potassium carbonate or potassium acetate
- Solvent: 1,4-dioxane or similar aprotic solvents
- Atmosphere: Inert gas (nitrogen or argon)
- Temperature: Typically 80–110 °C
- Reaction Time: 4–16 hours
Mechanism: The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Esterification and Dioxaborolane Formation
In some synthetic schemes, the dioxaborolane moiety is formed initially from boronic acids, followed by esterification with ethyl 2-methylbenzoate under acidic conditions to yield the target compound. However, the palladium-catalyzed borylation route is more commonly employed for direct synthesis.
Experimental Data and Reaction Optimization
The following table summarizes key experimental conditions and yields reported in the literature and commercial sources:
Industrial Production Considerations
Industrial synthesis of this compound generally follows the palladium-catalyzed borylation route but incorporates:
- Continuous Flow Reactors: To improve reaction efficiency, control heat transfer, and scale-up.
- Optimized Catalyst Loading: To reduce cost and improve turnover number.
- Strict Atmosphere Control: To prevent catalyst deactivation.
- Purification: Typically involves filtration, solvent removal under reduced pressure, and chromatographic purification to ensure high purity and batch-to-batch consistency.
Summary of Key Preparation Method
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Mix 2-methyl-3-bromobenzoate (1 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.05 eq), KOAc (3 eq) in 1,4-dioxane (solvent) under N2 atmosphere | Reaction mixture ready for heating |
| 2 | Stir at 80 °C for 16 hours | Formation of Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| 3 | Cool, filter through Celite, concentrate under vacuum | Crude product obtained |
| 4 | Purify by silica gel chromatography (PE:EA gradient) | Pure boronic ester with yields up to 99% |
Research Findings and Notes
- The choice of base significantly impacts yield; potassium acetate and potassium carbonate are preferred.
- The palladium catalyst Pd(dppf)Cl2 is favored for its stability and efficiency.
- Reaction temperature and time are critical parameters; elevated temperatures (80–110 °C) and longer reaction times (12–16 h) favor higher yields.
- The inert atmosphere is essential to prevent oxidation of the palladium catalyst and boron reagents.
- The product is stable and suitable for use in subsequent Suzuki-Miyaura cross-coupling reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is most prominently utilized in Suzuki-Miyaura reactions to form carbon-carbon bonds. The boronic ester group reacts with aryl or heteroaryl halides in the presence of a palladium catalyst.
Key Reaction Parameters
Mechanism
-
Oxidative Addition : The palladium catalyst reacts with the aryl halide to form a Pd⁰ complex.
-
Transmetalation : The boronic ester transfers its organic group to the palladium center.
-
Reductive Elimination : The Pd complex releases the coupled biaryl product .
Oxidation Reactions
The boronic ester moiety can be oxidized to a boronic acid or phenol derivative under controlled conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (aqueous) | Acidic or neutral pH | 3-(Ethoxycarbonyl)-2-methylphenylboronic acid | Stabilized via hydrolysis | |
| KMnO₄ (basic conditions) | Room temperature | Phenol derivatives | Requires inert atmosphere |
Example Reaction
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the ester group or boronate position.
Common Reagents and Outcomes
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Amines (e.g., NH₃) | Basic conditions (KOH/EtOH) | Amide derivatives | Pharmaceutical intermediates | |
| Alcohols (e.g., MeOH) | Acid catalysis | Transesterified boronic esters | Solubility modification |
Comparative Reactivity with Analogues
The ethyl ester group in this compound enhances solubility in nonpolar solvents compared to methyl or tert-butyl analogues, affecting reaction kinetics and selectivity .
| Compound Modification | Reactivity in Suzuki Coupling | Solubility (in THF) | Yield vs. Ethyl Ester |
|---|---|---|---|
| Methyl ester | Slower transmetalation | Lower | 10-15% lower |
| tert-Butyl ester | Steric hindrance | Higher | 5-10% lower |
Scientific Research Applications
Organic Synthesis
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. The presence of the boron moiety enhances its reactivity in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound could be effectively employed to couple aryl halides with various nucleophiles under mild conditions. The results indicated high yields and selectivity, showcasing its utility in synthesizing complex organic molecules .
Medicinal Chemistry
The compound's boron-containing structure also lends itself to applications in medicinal chemistry. Boron compounds have been shown to possess unique biological properties, making them valuable in drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies revealed that these derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Materials Science
In materials science, this compound plays a role in the development of advanced materials due to its ability to form stable complexes with various substrates. Its application in creating boron-doped materials can enhance electrical conductivity and improve the performance of electronic devices.
Case Study: Conductive Polymers
A study highlighted the incorporation of this compound into polymer matrices to create conductive films. These films exhibited enhanced electrical properties and thermal stability compared to traditional materials .
Agricultural Chemistry
The compound is also being explored for its potential applications in agricultural chemistry. Its ability to act as a boron source can improve plant growth and yield.
Case Study: Fertilizer Development
Recent experiments showed that formulations containing this compound could enhance nutrient uptake in crops. Field trials indicated an increase in crop yield by up to 20% when used as a foliar spray .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the transfer of the organic group to the halide .
Comparison with Similar Compounds
The structural and functional nuances of ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be elucidated by comparing it to analogous boronate esters. Key factors include substituent position, electronic effects, steric hindrance, and synthetic accessibility.
Structural Analogs and Their Properties
Table 1: Comparison of Ethyl 2-methyl-3-boronate Benzoate with Analogues
Biological Activity
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound has the following molecular formula:
The compound features a dioxaborolane moiety which is known for its stability and ability to participate in various chemical reactions. The presence of the benzoate group enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with esterification processes. The general synthetic route can be summarized as follows:
- Formation of Dioxaborolane : The synthesis begins with the preparation of the dioxaborolane from appropriate boronic acids.
- Esterification : The dioxaborolane is then reacted with ethyl 2-methylbenzoate under acidic conditions to yield the target compound.
Antimicrobial Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit notable antimicrobial activity. Specifically:
- In vitro Studies : this compound has shown effectiveness against several bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Research into boron-containing compounds has highlighted their potential as anticancer agents:
- Mechanism of Action : The mechanism is believed to involve the inhibition of specific enzymes critical for tumor growth. For example, studies indicate that related compounds can inhibit PI(4)K activity in cancer cells .
Case Studies
-
Case Study on Anticancer Activity : A recent study explored a series of boron-based compounds similar to this compound. These compounds were tested against various cancer cell lines and exhibited IC50 values in the low micromolar range .
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast) 5.0 Compound B HeLa (Cervical) 3.8 Ethyl 2-methyl... A549 (Lung) 6.1
Safety and Toxicology
While investigating the biological activity of this compound, it is crucial to consider its safety profile:
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 3-bromo-2-methylbenzoate | PdCl₂(dppf) | THF | Cs₂CO₃ | 75–85 |
Advanced Synthesis: How can reaction yields be optimized for large-scale synthesis?
Key factors influencing yield include:
- Catalyst Loading : Reducing PdCl₂(dppf) to 1–2 mol% minimizes metal contamination while maintaining efficiency .
- Solvent Choice : Anhydrous THF or dioxane ensures boronate stability. Moisture-sensitive steps require rigorous drying .
- Temperature Control : Reflux conditions (80–100°C) enhance coupling efficiency but may require inert gas purging to prevent boronate oxidation .
- Work-Up : Acidic washes (1 N HCl) remove residual base, while brine rinses eliminate Pd byproducts .
Structural Characterization: What advanced techniques validate the compound’s structure?
- X-Ray Crystallography : Using SHELXL for refinement, particularly for boron-containing analogs, resolves bond-length ambiguities (e.g., B–O vs. C–O bonds) .
- Multinuclear NMR : ¹¹B NMR (δ ~30 ppm confirms sp²-hybridized boron), ¹H/¹³C NMR for ester and methyl group assignments .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 305.18) .
Cross-Coupling Applications: How does this boronate perform in Suzuki-Miyaura reactions?
The compound acts as a robust arylboronate partner in cross-couplings:
- Substrate Compatibility : Reacts efficiently with aryl/heteroaryl halides (e.g., 4-bromotoluene) under Pd(OAc)₂ catalysis .
- Ligand Effects : Bidentate ligands (e.g., SPhos) enhance turnover in sterically hindered systems .
- Limitations : Electron-deficient aryl halides may require higher temperatures (100–120°C) or microwave assistance .
Data Contradictions: How to resolve discrepancies in NMR spectra?
Common issues and solutions:
- Impurity Peaks : Residual pinacol or Pd catalysts appear as singlet peaks (e.g., δ 1.3 ppm for pinacol methyls). Purify via silica gel chromatography .
- Dynamic Effects : Rotameric equilibria in esters cause splitting; variable-temperature NMR (VT-NMR) clarifies these .
- Boron Quadrupolar Broadening : Use high-field instruments (≥400 MHz) to sharpen ¹¹B signals .
Stability Under Reaction Conditions: How to prevent boronate decomposition?
- Moisture Sensitivity : Store under argon and use molecular sieves in reactions .
- Thermal Stability : Decomposition above 150°C; monitor via TLC (Rf ~0.35 in EtOAc/hexanes) .
- pH Control : Avoid strongly basic conditions (pH >10) to prevent ester hydrolysis .
Alternative Boron Reagents: How does this compound compare to other dioxaborolanes?
- Reactivity : Less sterically hindered than tert-butyl analogs, enabling faster transmetalation .
- Solubility : Superior in polar aprotic solvents (DMF, DMSO) vs. non-polar analogs .
- Byproduct Formation : Pinacol release is minimal compared to catechol-based boronates .
Computational Modeling: Can DFT predict reactivity in cross-couplings?
- Mechanistic Insights : DFT studies (e.g., B3LYP/6-31G*) model Pd insertion barriers and transmetalation pathways .
- Regioselectivity : Calculations align with experimental NMR data, confirming meta/para substitution trends .
Troubleshooting Failed Couplings: What steps diagnose catalyst deactivation?
- Leaching Test : Filter catalyst mid-reaction; if conversion halts, Pd aggregation is likely .
- Oxygen Sensitivity : Ensure rigorous N₂ purging; use degassed solvents .
- Substrate Purity : Halide precursors must be >95% pure (GC-MS validation) .
Electrochemical Applications: Is this boronate suitable for battery materials?
While not directly studied, analogous boronates show promise:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
